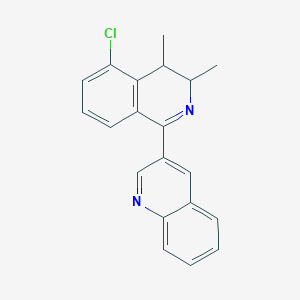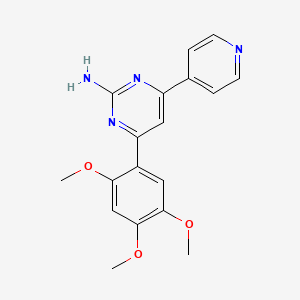
4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of pyridine and pyrimidine derivatives under specific reaction conditions. Common reagents used in the synthesis include:
- Pyridine-4-carbaldehyde
- 2,4,5-trimethoxybenzaldehyde
- Ammonium acetate
- Catalysts such as acetic acid or p-toluenesulfonic acid
The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine or pyrimidine oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Pyridin-4-yl)-6-phenylpyrimidin-2-amine
- 4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- 4-(Pyridin-4-yl)-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine
Uniqueness
4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of the 2,4,5-trimethoxyphenyl group, which may impart specific biological activities and chemical properties that differ from other similar compounds.
Propiedades
Número CAS |
914674-99-0 |
|---|---|
Fórmula molecular |
C18H18N4O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-pyridin-4-yl-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18N4O3/c1-23-15-10-17(25-3)16(24-2)8-12(15)14-9-13(21-18(19)22-14)11-4-6-20-7-5-11/h4-10H,1-3H3,(H2,19,21,22) |
Clave InChI |
OQCCWPUKRYVTHX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C2=NC(=NC(=C2)C3=CC=NC=C3)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



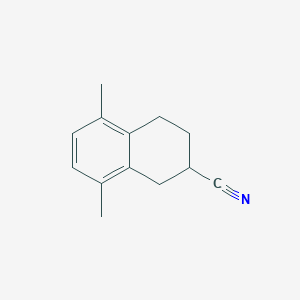
![Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B14197065.png)
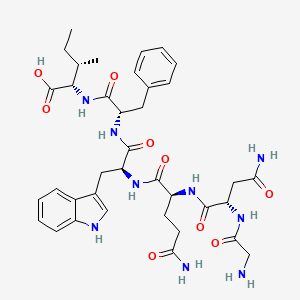
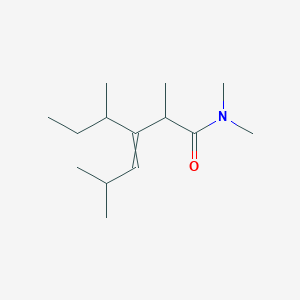
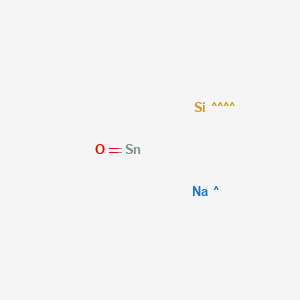
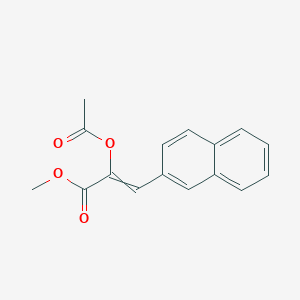
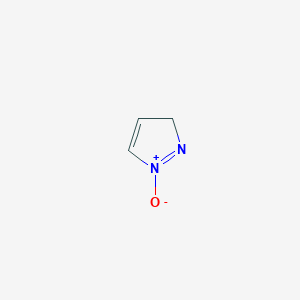
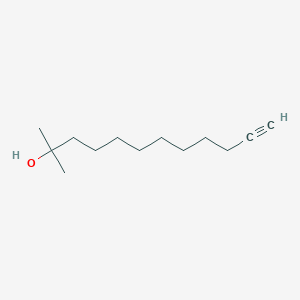

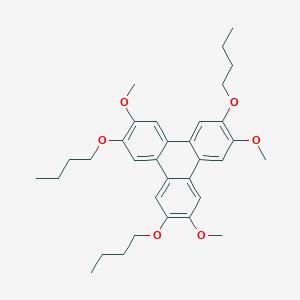
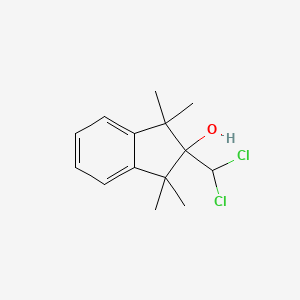
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
